molecular formula C42H83NO3 B2829421 C24-Ceramide-d7

C24-Ceramide-d7

Cat. No.: B2829421
M. Wt: 657.2 g/mol
InChI Key: ZJVVOYPTFQEGPH-HXCZBIFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound, also designated as C24 Ceramide (d18:1/24:0) (CAS: 34435-05-7), is a deuterated ceramide derivative. Its structure comprises a sphingoid base (d18:1) with a trans-double bond at the 3E position, hydroxyl groups at the 1S and 2R positions, and a hydroxymethyl group. The acyl chain is a 24-carbon tetracosanamide, and the heptadecenyl chain is deuterated (d7), likely at non-labile positions to enhance metabolic stability in research applications .

Properties

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVOYPTFQEGPH-HXCZBIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide is a complex organic compound notable for its unique structure and potential biological activities. Its molecular configuration includes hydroxyl and hydroxymethyl groups, contributing to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide
Molecular Formula C33H65D7NO3
Molecular Weight 533.13 g/mol
CAS Number 12302745

Mechanisms of Biological Activity

The biological activity of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide can be attributed to several mechanisms:

  • Antiviral Properties : Preliminary studies indicate that compounds with similar structural features exhibit antiviral activity. Molecular docking studies have shown that such compounds can effectively bind to viral proteins, potentially inhibiting their function in viral replication processes .
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure suggests potential anti-inflammatory properties. Compounds featuring long-chain fatty acids and amides are known to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
  • Cell Membrane Interaction : The long hydrophobic chain may facilitate interaction with cell membranes, affecting membrane fluidity and permeability. This interaction could influence cellular signaling pathways and promote cell survival under stress conditions .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antiviral Activity : A study utilizing molecular docking methods revealed that structurally similar compounds exhibited significant binding affinities to the SARS-CoV-2 receptor binding domain (RBD), suggesting potential use in antiviral therapies . The binding energies ranged from -8.5 to -8.9 kcal/mol, indicating strong interactions.
  • Inflammation Modulation : Research has shown that fatty acid amides can downregulate inflammatory markers in vitro. For instance, compounds with similar amide structures reduced levels of TNF-alpha and IL-6 in macrophage cultures .

Data Table of Binding Affinities

The following table summarizes the binding affinities of various compounds related to N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide against SARS-CoV-2:

CompoundBinding Affinity (kcal/mol)Stability (RMSD)
Compound 1-8.91.70 Å
Compound 2-8.71.99 Å
N-[...]-8.51.82 Å

Scientific Research Applications

Antimicrobial Properties

Ceramides, including N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide, exhibit significant antimicrobial activity. Research indicates that this compound can disrupt bacterial membranes, leading to cell lysis.

Study Findings:

  • A study demonstrated that the minimum inhibitory concentration (MIC) for several bacterial strains was below 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro experiments revealed that it could reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Cytokine Production Reduction:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500200
IL-6300120

Dermatology

Due to its moisturizing and anti-inflammatory properties, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide is being explored for use in skin care formulations. It may provide relief in conditions such as eczema and psoriasis by enhancing skin barrier function and reducing inflammation.

Infectious Diseases

The compound's antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains. Its ability to disrupt bacterial membranes makes it a candidate for developing new therapeutic agents against multi-drug resistant pathogens.

Mass Spectrometry

The presence of deuterium isotopes in N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide enhances its utility as an internal standard in mass spectrometry applications. This isotopic labeling allows for accurate quantification of naturally occurring ceramides in biological samples.

Synthesis and Structural Insights

The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide typically involves multi-step organic reactions:

  • Formation of Heptadecenyl Intermediate: Utilizing a Wittig reaction to generate the heptadecenyl backbone.
  • Hydroxylation: Introducing the hydroxyl group at the desired position.
  • Hydroxymethylation: Adding the hydroxymethyl group to enhance biological activity.
  • Amidation: Finalizing the structure by forming the amide bond with tetracosanoic acid.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C42H83NO3 (MW: 650.1 g/mol)
  • Solubility: Slightly soluble in chloroform and methanol .
  • Storage : Stable at -20°C .
  • Natural Occurrence : Isolated from marine organisms like the sea snake Laticauda semifasciata and identified in blood and brain lipids .

Comparison with Structural Analogs

Ceramides and related amides vary in acyl chain length, stereochemistry, and functional groups, significantly impacting their biological activity and physicochemical properties. Below is a detailed comparison:

Chain Length Variations

Compound Name (CAS) Acyl Chain Length Key Features Molecular Weight LogP<sup>a</sup> Reference
Target Compound (34435-05-7) C24 Deuterated (d7) heptadecenyl chain, (1S,2R,3E) stereochemistry 650.1 ~10.4 (estimated)
N-Hexanamide (124753-97-5) C6 Shorter acyl chain, higher solubility in polar solvents ~340 3.2 (estimated)
N-Octadecanamide (2304-81-6) C18 Intermediate chain length, likely higher fluidity in membranes ~530 ~8.1
N-Docosanamide (155661-01-1) C22 Similar to C24 but with a methyl branch at C21 ~650 ~10.1
C18:1 Ceramide (5966-28-9) C18:1 Unsaturated 9Z double bond in acyl chain ~560 ~7.8

Notes:

  • Longer acyl chains (e.g., C24) increase hydrophobicity (higher LogP) and membrane integration efficiency .
  • Unsaturation (e.g., C18:1) reduces melting points and enhances membrane fluidity .

Functional Group Modifications

Compound Name (CAS) Functional Groups Key Differences Application Reference
Target Compound (34435-05-7) Deuterated heptadecenyl chain Enhanced metabolic stability for tracer studies Lipid metabolism research
8c (Synthetic, no CAS) Dithiolan-3-yl substituent Introduces disulfide bonds for redox-sensitive applications Drug delivery systems
BODIPY TR Ceramide (N/A) Fluorescent BODIPY tag Enables real-time imaging in live cells Cellular trafficking studies
N-[(2S,3S,4R)-1,3,4-trihydroxy...] (606125-07-9) Additional hydroxyl groups Increased hydrophilicity and hydrogen bonding Glycosphingolipid synthesis

Notes:

  • Deuterium labeling in the target compound reduces metabolic degradation without altering chemical reactivity significantly .
  • Fluorescent tags (e.g., BODIPY) expand utility in imaging but may interfere with native lipid behavior .

Stereochemical and Isotopic Variations

Compound Name (CAS) Stereochemistry Isotopic Labeling Key Impact Reference
Target Compound (34435-05-7) 1S,2R,3E d7 (deuterium) Stabilizes against enzymatic cleavage
rel-Hexadecanamide (N/A) 1R,2S,3E None Altered enzyme binding affinity
(2R)-2-Hydroxy-... (606125-07-9) 2R,2S,3S,4R,8E None Modulates interaction with lipid rafts

Notes:

  • Stereochemistry (e.g., 1S vs. 1R) affects binding to enzymes like ceramidases and sphingomyelin synthases .
  • Isotopic labeling (d7) is critical for mass spectrometry-based metabolic tracing .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide, and how can stereochemical purity be ensured?

  • Methodology : The synthesis typically involves (1) olefin metathesis to construct the unsaturated heptadecenyl chain, (2) hydrogenation to control double-bond geometry, and (3) amide coupling with tetracosanoic acid. For the deuterated variant (d7), isotopic labeling is introduced at the terminal methyl groups of the heptadecenyl chain using deuterated precursors (e.g., D2O or deuterated fatty acids). Stereochemical integrity is validated via chiral HPLC and ¹H/¹³C NMR, focusing on the 2-hydroxy and hydroxymethyl groups (δ 3.5–4.0 ppm for hydroxyl protons) .

Q. How can researchers characterize the compound’s physicochemical properties, such as LogP and solubility, given conflicting literature values?

  • Methodology :

  • LogP : Experimental LogP (e.g., shake-flask method) may differ from calculated values (XLogP3 ~12.9 vs. 17.59 ). Validate using reversed-phase HPLC with a C18 column and a calibration curve of standard compounds with known LogP.
  • Solubility : Conflicting solubility data (e.g., chloroform vs. methanol ) arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify crystalline forms and dynamic light scattering (DLS) to assess aggregation in solvents.
  • Key Tools : Computational models (e.g., COSMO-RS) can reconcile discrepancies by accounting for solvent polarity and temperature .

Q. What analytical techniques are critical for confirming structural identity and purity?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (MW 650.113 ) with <2 ppm error.
  • NMR : Assign stereochemistry using 2D NOESY (e.g., cross-peaks between 2-hydroxy and hydroxymethyl protons) and compare with published spectra .
  • X-ray Crystallography : Resolve absolute configuration, particularly for the (1S,2R,3E) stereodescriptor .

Advanced Research Questions

Q. How does the deuterated form (d7) enhance metabolic tracing in lipid signaling studies?

  • Methodology : The d7 label stabilizes the compound against β-oxidation, enabling tracking in metabolic pathways. Use LC-MS/MS with multiple reaction monitoring (MRM) to detect deuterated fragments (e.g., m/z 650 → 264 for the tetracosanamide chain). Compare isotopic enrichment in cellular lipid extracts after treatment .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cardiovascular effects)?

  • Methodology :

  • Inflammation : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages via ELISA. Dose-response curves (0.1–10 µM) can clarify potency differences across studies .
  • Cardiovascular Models : Test vasodilation in ex vivo aortic rings or endothelial cell migration assays. Cross-validate with siRNA knockdown of putative targets (e.g., ceramide-activated protein phosphatases) .

Q. How can researchers address challenges in membrane integration studies due to the compound’s hydrophobicity?

  • Methodology :

  • Membrane Fluidity Assays : Use fluorescence anisotropy with DPH or Laurdan probes in liposomes containing the compound (5–20 mol%).
  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions, focusing on hydrogen bonding between the hydroxyl groups and phospholipid headgroups. Compare with ceramide analogs .

Q. What are the best practices for analyzing data contradictions in enzyme inhibition studies?

  • Methodology :

  • Kinetic Assays : Use recombinant enzymes (e.g., serine palmitoyltransferase) with varying substrate concentrations. Calculate Ki values via Lineweaver-Burk plots.
  • Orthogonal Validation : Cross-check with activity-based protein profiling (ABPP) to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C24-Ceramide-d7
Reactant of Route 2
Reactant of Route 2
C24-Ceramide-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.